molecular formula C11H9N3S B566951 2-(1-Methyl-1H-imidazol-2-yl)-benzothiazole CAS No. 1283595-52-7

2-(1-Methyl-1H-imidazol-2-yl)-benzothiazole

Cat. No.: B566951
CAS No.: 1283595-52-7
M. Wt: 215.274
InChI Key: DVJTYMSYCXPRCA-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-imidazol-2-yl)-benzothiazole is a heterocyclic compound that combines the structural features of both imidazole and benzothiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-imidazol-2-yl)-benzothiazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminobenzothiazole with 1-methylimidazole-2-carbaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-imidazol-2-yl)-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the imidazole ring.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

2-(1-Methyl-1H-imidazol-2-yl)-benzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-imidazol-2-yl)-benzothiazole involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the particular application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-imidazol-2-yl)-ethanol
  • 1-(2-Hydroxyethyl)-1H-imidazole
  • 4-(1H-Imidazol-1-yl)aniline

Uniqueness

2-(1-Methyl-1H-imidazol-2-yl)-benzothiazole is unique due to the combination of imidazole and benzothiazole rings, which imparts distinct chemical and biological properties

Properties

CAS No.

1283595-52-7

Molecular Formula

C11H9N3S

Molecular Weight

215.274

IUPAC Name

2-(1-methylimidazol-2-yl)-1,3-benzothiazole

InChI

InChI=1S/C11H9N3S/c1-14-7-6-12-10(14)11-13-8-4-2-3-5-9(8)15-11/h2-7H,1H3

InChI Key

DVJTYMSYCXPRCA-UHFFFAOYSA-N

SMILES

CN1C=CN=C1C2=NC3=CC=CC=C3S2

Synonyms

2-(1-Methyl-1H-imidazol-2-yl)-benzothiazole

Origin of Product

United States

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